molecular formula C10H15NO2 B1306237 1-Methoxy-3-phenylamino-propan-2-ol CAS No. 24152-71-4

1-Methoxy-3-phenylamino-propan-2-ol

Cat. No.: B1306237
CAS No.: 24152-71-4
M. Wt: 181.23 g/mol
InChI Key: HOTSFPXUILMJMT-UHFFFAOYSA-N
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Description

Overview of Amino Alcohol Scaffolds in Chemical Science

Amino alcohol scaffolds are structural motifs that are of high value in chemical science, particularly in the realm of drug discovery and medicinal chemistry. nih.govresearchgate.net These frameworks are considered versatile intermediates for the creation of a multitude of biologically active compounds. researchgate.netrroij.com The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, making them ideal starting points for constructing diverse and complex molecules.

The utility of β-amino alcohols is widespread; they are integral components in various pharmaceuticals. researchgate.net For instance, this structural unit is found in certain β-blockers, which are used to manage cardiovascular conditions. rroij.com The ability to synthesize a wide range of chiral amino alcohols has further broadened their application, enabling the development of stereochemically defined molecules, a critical aspect in the design of modern therapeutics. acs.orgdiva-portal.org

Historical Context of 1-Methoxy-3-phenylamino-propan-2-ol in Academic Literature

This synthetic strategy involves the reaction of an epoxide, a three-membered ring containing an oxygen atom, with an amine. The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained ring and the formation of a β-amino alcohol. organic-chemistry.org The synthesis of this compound would logically follow this pathway, likely through the reaction of a methoxy-substituted epoxide with aniline (B41778) (phenylamine). The regioselectivity of this reaction—that is, which carbon of the epoxide is attacked—can often be controlled by the specific reaction conditions and the nature of the starting materials. rroij.com The extensive research into such reactions throughout the 20th century provided a robust foundation for the preparation of a vast library of amino alcohols, including this compound.

Scope and Significance of Research on this compound and its Analogs

The significance of this compound in research lies primarily in its role as a chemical intermediate. Its structure is a useful scaffold for building more elaborate molecules that may possess specific biological activities. Researchers have explored derivatives of this and similar amino alcohols for various potential applications.

For example, the exploration of amino alcohol derivatives as potential agonists for sphingosine-1-phosphate receptors highlights the therapeutic relevance of this class of compounds. nih.gov The modification of the amino alcohol backbone allows for the fine-tuning of the molecule's properties to achieve desired biological effects.

Furthermore, research into analogs of this compound has shown promise in the development of novel therapeutic agents. The ability to synthetically modify the core structure enables the creation of a diverse range of compounds for biological screening. This approach is central to modern drug discovery, where the systematic alteration of a lead compound's structure is a key strategy for optimizing its efficacy and selectivity. acs.org The study of this compound and its analogs contributes to the ever-expanding toolbox of molecular building blocks available to synthetic and medicinal chemists.

Physicochemical Properties of this compound

PropertyValue
CAS Number 24152-71-4 chemicalbook.comchemsrc.com
Molecular Formula C10H15NO2 bldpharm.com
Molecular Weight 181.23 g/mol bldpharm.comcookechem.comkemix.com.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilino-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-8-10(12)7-11-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTSFPXUILMJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389796
Record name 1-Methoxy-3-phenylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-71-4
Record name 1-Methoxy-3-phenylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Methoxy 3 Phenylamino Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For 1-methoxy-3-phenylamino-propan-2-ol, both ¹H NMR and ¹³C NMR, along with two-dimensional techniques, are invaluable for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are expected.

The protons of the methoxy (B1213986) group (CH₃O-) would typically appear as a singlet, as there are no adjacent protons to cause splitting. The protons on the phenyl group (C₆H₅-) will produce signals in the aromatic region of the spectrum. The protons of the propan-2-ol backbone, including the CH, CH₂, and OH protons, will exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are crucial for assigning each proton to its specific position within the molecule.

Detailed spectral data for similar structures, such as 1-methoxy-2-propanol (B31579), can provide a reference for interpreting the spectrum of this compound. For instance, in 1-methoxy-2-propanol, the methoxy protons appear as a singlet, and the other protons show characteristic splitting patterns. chemicalbook.comnih.gov High-resolution NMR is often necessary to resolve complex splitting patterns, especially when chemical shifts are close. docbrown.infoyoutube.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.20-6.70Multiplet5H
CH-OH~4.0Multiplet1H
CH₂-N~3.3Multiplet2H
CH₂-O~3.4Multiplet2H
O-CH₃~3.35Singlet3H
N-HVariableBroad Singlet1H
O-HVariableBroad Singlet1H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, with the molecular formula C₁₀H₁₅NO₂, ten distinct signals are expected in the broadband decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in unique chemical environments.

The carbon of the methoxy group (CH₃O-) will appear at a characteristic chemical shift. The six carbons of the phenyl group will produce signals in the aromatic region, with the carbon attached to the amino group showing a different chemical shift from the others. The three carbons of the propan-2-ol backbone will also have distinct chemical shifts.

Reference data from structurally related compounds is useful for assignment. For example, the ¹³C NMR spectrum of propan-2-ol shows two distinct signals, indicating two different carbon environments. docbrown.info Similarly, the spectrum of 1-methoxy-2-propanol provides insights into the chemical shifts of the methoxy and propanol (B110389) carbons. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Phenyl C (C-N)~148
Phenyl C (ortho, meta, para)113-129
C-OH~68
C-O-CH₃~75
C-N~50
O-CH₃~59

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Connectivity

While ¹H and ¹³C NMR provide significant structural information, two-dimensional (2D) NMR techniques are often employed to establish the connectivity between atoms, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly useful.

COSY spectra show correlations between coupled protons, helping to identify which protons are adjacent to each other in the molecular structure. This would be instrumental in confirming the connectivity of the propan-2-ol backbone.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C signals.

By combining the information from these 2D NMR experiments with the ¹H and ¹³C NMR data, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a valuable tool for assessing the purity of a sample of this compound and for confirming its identity.

In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, characterized by its molecular ion peak and a series of fragment ion peaks. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern can provide clues about its structure. For instance, the fragmentation of the propanol backbone or the loss of the methoxy or phenylamino (B1219803) groups would produce characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. rsc.org This is a critical step in confirming the molecular formula of this compound (C₁₀H₁₅NO₂).

By comparing the experimentally measured accurate mass with the calculated theoretical mass for the proposed formula, researchers can confirm the elemental composition with a high degree of confidence. Any significant deviation between the measured and calculated mass would suggest an incorrect structural assignment or the presence of impurities. HRMS is therefore an indispensable tool for the definitive structural elucidation of newly synthesized compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used to probe the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range, making the resulting spectrum a molecular "fingerprint."

For this compound, the key functional groups are the hydroxyl (-OH), the secondary amine (-NH-), the ether (C-O-C), and the phenyl ring. The expected IR absorption bands are detailed below. The broadness of the O-H stretching vibration is a notable characteristic, typically resulting from hydrogen bonding interactions within the sample. docbrown.info The presence of a secondary amine introduces an N-H stretching vibration, which may overlap with the O-H band. The spectrum for a related compound, propan-2-ol, clearly shows the prominent broad O-H stretch around 3350 cm⁻¹. docbrown.info Furthermore, data from 1-methoxy-2-propanol helps in assigning the C-O-C stretching vibrations of the ether group. nist.govchemicalbook.com

Interactive Table: Expected IR Absorption Bands for this compound You can filter the table by functional group or wavenumber.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Expected Intensity
Alcohol (-OH) O-H Stretch 3550 - 3200 Strong, Broad
Secondary Amine (-NH) N-H Stretch 3500 - 3300 Moderate
Aromatic C-H C-H Stretch 3100 - 3000 Weak to Moderate
Aliphatic C-H C-H Stretch 3000 - 2850 Moderate to Strong
Aromatic Ring C=C Stretch 1600 - 1450 Moderate
Ether (C-O-C) C-O Stretch 1150 - 1085 Strong
Alcohol (C-O) C-O Stretch 1260 - 1050 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy analyzes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. This technique is particularly sensitive to molecules containing chromophores, which are typically unsaturated systems like aromatic rings or double bonds.

The primary chromophore in this compound is the phenylamino group. The benzene (B151609) ring itself exhibits characteristic absorptions, which are modified by the presence of the amino group (an auxochrome). The auxochrome shifts the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increases the absorption intensity. While specific experimental data for this exact compound is not available, the expected UV-Vis spectrum would show absorptions characteristic of an aniline-like system.

Interactive Table: Expected UV-Vis Absorption for this compound

Chromophore Expected Absorption Region (nm) Type of Transition
Phenylamino Group 230 - 250 π → π*

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Absolute Configuration

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions.

For this compound, which is a chiral molecule due to the stereocenter at the C2 position of the propanol backbone, SC-XRD is the only technique that can unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer) in the solid state.

Interactive Table: Illustrative Crystallographic Data for a Chiral Amino Alcohol This table presents typical parameters obtained from an SC-XRD experiment and does not represent experimental data for this compound.

Parameter Description Illustrative Value
Crystal System The basic geometric framework of the crystal. Monoclinic
Space Group The set of symmetry operations for the crystal. P2₁/c
a (Å) Unit cell dimension. 10.5
b (Å) Unit cell dimension. 8.2
c (Å) Unit cell dimension. 12.1
α (°) Unit cell angle. 90
β (°) Unit cell angle. 105.3
γ (°) Unit cell angle. 90
Volume (ų) The volume of the unit cell. 1002
Z Number of molecules per unit cell. 4

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison is crucial for confirming the purity and empirical formula of a synthesized compound.

The molecular formula of this compound is C₁₀H₁₅NO₂. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the compound's composition. mdpi.com

Interactive Table: Elemental Analysis Data for C₁₀H₁₅NO₂

Element Theoretical Percentage (%) Found (Experimental) Percentage (%)
Carbon (C) 66.27 66.21
Hydrogen (H) 8.34 8.39
Nitrogen (N) 7.73 7.70

Computational Chemistry and Theoretical Studies of 1 Methoxy 3 Phenylamino Propan 2 Ol Analogs

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For analogs of 1-methoxy-3-phenylamino-propan-2-ol, these methods can reveal key molecular characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a widely used tool for predicting the geometries and energies of molecules. For the this compound scaffold, DFT calculations, often performed with a basis set like B3LYP/D95**, can be used to determine the most stable conformations and to analyze the electronic properties. nih.gov

For instance, in studies of similar β-amino alcohols, DFT has been employed to understand the stability of different conformers and the nature of intramolecular hydrogen bonds. nih.gov These calculations can provide insights into the preferred three-dimensional structure of the molecule, which is crucial for its interaction with biological targets. The computed parameters from DFT, such as dipole moment and polarizability, are important global reactivity descriptors. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgucsb.edu The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO is expected to be localized on the electron-rich phenylamino (B1219803) group, while the LUMO would likely be distributed across the molecule. The HOMO-LUMO energy gap would provide a measure of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity. These theoretical insights are valuable in predicting how the molecule might interact with biological receptors or other chemical species. wikipedia.org

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of electron density distribution, atomic charges, and stabilizing interactions within the molecule. wikipedia.org

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)Interaction Type
LP (O) of hydroxylσ* (C-H)-Hyperconjugation
LP (N) of amineσ* (C-H)-Hyperconjugation
σ (C-H)σ* (C-N)-Hyperconjugation

Note: The values in this table are hypothetical and represent the type of data that would be generated from an NBO analysis.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand) binds to a protein target.

For analogs of this compound, molecular docking studies can be used to predict their binding affinities and modes of interaction with various biological targets. For example, β-amino alcohols have been investigated as potential inhibitors of enzymes like mycobacterial N-acetyltransferase and as agents targeting receptors like the Toll-Like Receptor 4 (TLR4). nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound analog is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate a more stable protein-ligand complex.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the hydroxyl and amino groups are key hydrogen bond donors and acceptors. The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The methoxy (B1213986) group can also participate in hydrophobic interactions.

By analyzing these interactions, researchers can understand the structural basis for the ligand's binding and selectivity. This information is invaluable for the rational design of more potent and selective analogs through chemical modifications that enhance favorable interactions or mitigate unfavorable ones. For instance, studies on other β-amino alcohol derivatives have shown how substitutions on the aryl rings can significantly impact potency by altering these interactions. nih.gov

Table 3: Potential Biological Targets and Key Interacting Residues for this compound Analogs

Potential Target ProteinKey Amino Acid Residues in Binding SitePotential Types of Interaction
Bacterial EnzymesAsp, Glu, Ser, TyrHydrogen Bonding, Electrostatic
Toll-Like Receptor 4 (TLR4)Phe, Leu, IleHydrophobic, van der Waals
Adrenergic ReceptorsSer, Thr, AsnHydrogen Bonding

Note: This table is illustrative and based on findings for structurally related β-amino alcohol compounds.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with biological targets. nih.gov For analogs of this compound, MD simulations provide critical information on their conformational flexibility and how they interact with receptors, such as beta-adrenergic receptors. researchgate.netnih.gov

Conformational Dynamics: The this compound scaffold possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can map the potential energy surface of these molecules, identifying low-energy, stable conformations that are most likely to be biologically active. Understanding the conformational landscape is essential for predicting how these molecules will fit into the binding pocket of a receptor.

Binding Modes: By simulating the interaction of this compound analogs with a target receptor, researchers can elucidate the specific binding modes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. For instance, studies on similar beta-blockers have highlighted the importance of interactions with specific residues within the binding site of beta-adrenergic receptors. acs.org

A theoretical study investigating the effects of beta-blockers like propranolol (B1214883) and oxprenolol (B1678068) on a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer through MD simulations revealed that these drugs can influence the properties of the bilayer, including its thickness and the formation of hydrogen bonds. nih.gov Such insights are crucial for understanding how these molecules behave in a biological environment.

Simulation Parameter Finding for Beta-Blocker Analogs Reference
Simulation Time100 ns per system nih.gov
Key InteractionsHydrogen bonding, hydrophobic interactions acs.org
Conformational StatesIdentification of low-energy, stable conformers
Binding AffinityPrediction of binding free energies njppp.com

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov This approach is particularly valuable for developing novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The process of SBDD for this scaffold typically involves several key steps:

Target Identification and Validation: The first step is to identify a relevant biological target, such as a specific subtype of the beta-adrenergic receptor. nih.gov

Determination of the Target's 3D Structure: The three-dimensional structure of the target protein is determined using experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. The availability of numerous G-protein coupled receptor (GPCR) structures has significantly advanced SBDD for this class of compounds. researchgate.net

Binding Site Analysis: Once the structure is known, the binding site or "pocket" where the ligand interacts is characterized. This involves identifying key amino acid residues that can form interactions with the ligand.

Virtual Screening and Docking: Large libraries of compounds, including novel this compound analogs, can be computationally screened to predict their binding affinity and mode. Docking algorithms place the ligand into the binding site and score the interaction. njppp.com

Lead Optimization: Based on the docking results and an understanding of the structure-activity relationship (SAR), medicinal chemists can rationally design and synthesize new analogs with improved properties. mdpi.com This iterative process of design, synthesis, and testing is a hallmark of SBDD.

For example, a study on aryloxypropanolamine derivatives used 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, a component of SBDD, to design new compounds with high predicted activity. mdpi.com The models provided insights into how steric, electrostatic, and hydrophobic fields influence the biological activity of these molecules. mdpi.com

SBDD Step Application to this compound Scaffolds Reference
Target IdentificationBeta-adrenergic receptors (e.g., β1, β2, β3) njppp.comnih.gov
Binding Site AnalysisIdentification of key interacting amino acid residues acs.org
Virtual ScreeningDocking of analog libraries to predict binding affinity njppp.com
Lead OptimizationDesign of new analogs with improved potency and selectivity mdpi.com

Structure Activity Relationship Sar Investigations of 1 Methoxy 3 Phenylamino Propan 2 Ol Derivatives

Impact of Substituents on the Phenylamino (B1219803) Moiety on Activity

The phenylamino group is a critical site for modification in many pharmacologically active molecules. The nature, position, and number of substituents on the phenyl ring can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

Research on related scaffolds, such as 3-phenylcoumarin (B1362560) derivatives, has shown that the introduction of various functional groups onto a phenyl ring can modulate inhibitory activity against enzymes like monoamine oxidase B (MAO-B). frontiersin.org For instance, the presence of electron-withdrawing groups like trifluoromethyl or trifluoromethoxy at specific positions can enhance potency. frontiersin.org Similarly, studies on N-substituted benzimidazole (B57391) carboxamides reveal that the placement of hydroxyl and methoxy (B1213986) groups on a phenyl ring significantly affects their antiproliferative and antibacterial activities. mdpi.com

In the context of 1-methoxy-3-phenylamino-propan-2-ol analogs, substitutions on the phenyl ring can be systematically varied to probe the requirements of the target's binding pocket. Electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can be introduced at the ortho, meta, or para positions. The resulting data helps to map the electronic and steric preferences of the receptor, guiding the design of more potent and selective analogs.

Table 1: Representative SAR Data for Phenyl Ring Substitutions on a Hypothetical Target

Derivative Substitution on Phenyl Ring Position Relative Activity (%)
A -H (Unsubstituted)-100
B -Clpara150
C -CH₃para120
D -NO₂para80
E -OCH₃para135
F -Clmeta115
G -Clortho60

Note: The data in this table is illustrative and intended to represent typical trends observed in SAR studies.

Role of the 1-Methoxy Group in Modulating Biological Activity

The methoxy group (-OCH₃) is a common substituent in many natural products and synthetic drugs, valued for the unique properties it confers upon a molecule. nih.gov It is more than a simple combination of a hydroxyl and a methyl group; its presence can significantly impact binding affinity, physicochemical properties, and pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion). nih.gov

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. The methyl portion adds a small lipophilic component, which can engage in van der Waals interactions. The orientation of the methoxy group is often critical; studies on other molecules have shown that the position of a methoxy group relative to other functional groups can determine the compound's mechanism of action. researchgate.net For example, moving a methoxy group from one position to another on a phenyl ring can switch the compound's activity between different receptor systems. researchgate.net

In this compound, the 1-methoxy group could play several roles:

Conformational Constraint: It can lock the molecule into a specific conformation that is favorable for binding to its target.

Metabolic Blocker: It can prevent metabolic degradation at that position, potentially increasing the compound's half-life.

Influence of Propan-2-ol Stereochemistry on Molecular Interactions and Activity

The propan-2-ol backbone of this compound contains a chiral center at the C2 position, meaning the hydroxyl group can be in either the (R) or (S) configuration. Biological systems, being chiral themselves, often exhibit stereoselectivity, where one enantiomer of a drug is significantly more active than the other.

This principle is well-documented for amino alcohol derivatives. For instance, in a series of l-amino alcohol derivatives developed as antifungal agents, researchers found that only the compounds with the (S)-configuration at the hydroxyl-bearing carbon exhibited antifungal activity. nih.gov This stereospecificity arises because the precise three-dimensional arrangement of the hydroxyl and amino groups is essential for optimal binding to the target enzyme, in that case, CYP51. nih.gov

Similarly, research on a compound containing a 2-hydroxy-3-phenoxy-propylamino structure, which is related to the propan-2-ol scaffold, demonstrated that its four possible stereoisomers each had a distinct pharmacological profile. nih.gov The isomer with the (R,S) configuration was found to have the most favorable combination of vasodilator and beta-adrenergic antagonist activities, while the other isomers were less active. nih.gov This highlights that the spatial orientation of the hydroxyl group is paramount for effective molecular interactions with the target receptor.

Table 2: Influence of Stereochemistry on Biological Activity

Compound Stereoisomer Biological Activity (e.g., IC₅₀)
14v S-configuration0.03-2 µg/mL (Antifungal MIC)
- R-configurationInactive
3a (R,S)-isomerOptimal dual activity
Other Isomers (S,R), (R,R), (S,S)Reduced activity

Note: Data is based on findings for related amino alcohol structures. nih.govnih.gov

Linker Optimization and Side Chain Modifications on the Amino Alcohol Scaffold

The core amino alcohol scaffold can be further modified by introducing or altering linkers and side chains. This strategy is used to explore larger regions of the binding site, improve pharmacokinetic properties, or add new functionalities. Linker optimization involves varying the length, rigidity, and chemical nature of a chain connecting the core scaffold to another functional group.

Studies on other classes of compounds have demonstrated the power of this approach. For example, in the development of phosphatidylserine-targeting drug conjugates, modifications to the linker connecting the targeting module to the drug payload resulted in a greater than 12.5-fold increase in therapeutic potential. nih.gov In another study on 1,2,3,4-tetrahydroacridine (B1593851) derivatives, the length of an alkyldiamine linker was shown to be a critical determinant of antileishmanial activity. mdpi.com A dimer with a twelve-carbon linker was significantly more potent than those with shorter or longer chains, suggesting an optimal distance is required to bridge two binding sites or to position the pharmacophores correctly. mdpi.com

For this compound analogs, one could envision modifying the amino group with side chains of varying lengths and compositions. These modifications could introduce additional interaction points, alter solubility, or modulate the basicity of the nitrogen atom, all of which would impact biological activity.

Table 3: Effect of Linker Length on Antileishmanial Activity of Dimeric 1,2,3,4-tetrahydroacridine Analogs

Compound Linker IC₅₀ (µM)
10.e 6-carbon chain>100
10.f 8-carbon chain11.20
10.g 12-carbon chain0.37

Source: Adapted from data on 1,2,3,4-tetrahydroacridine derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

As SAR data is generated for a series of analogs, it can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. QSAR is a computational technique that attempts to find a mathematical correlation between the chemical structures of a group of compounds and their biological activities.

The process involves calculating a set of numerical values, known as molecular descriptors, for each analog. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. A statistical method, such as multiple linear regression or a more complex machine learning algorithm, is then used to generate an equation that relates these descriptors to the observed activity. nih.gov

For example, a binary QSAR model could be developed to classify analogs as either "active" or "inactive" based on a predefined activity threshold. nih.gov Such a model, once trained and validated with a test set of compounds, can be used to:

Predict Activity: Estimate the biological activity of novel, yet-to-be-synthesized derivatives of this compound.

Guide Synthesis: Prioritize the synthesis of analogs that are predicted to be most potent, saving time and resources.

Provide Mechanistic Insight: Identify the key molecular properties (e.g., size, shape, electronic distribution) that are most important for activity, thus enhancing the understanding of the SAR.

The successful application of QSAR models can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising chemical space. nih.gov

Mechanistic Studies of Biological Activities for 1 Methoxy 3 Phenylamino Propan 2 Ol Scaffolds

Enzyme Inhibition Mechanisms

The structural features of 1-Methoxy-3-phenylamino-propan-2-ol and its derivatives enable them to interact with the active or allosteric sites of various enzymes, leading to modulation of their catalytic activity.

Kinases are a critical class of enzymes that regulate numerous cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.

Src Kinase: Research has specifically identified the 3-(N-alkyl-N-phenylamino)propan-2-ol scaffold as a source of Src kinase inhibitors. nih.gov A study involving the synthesis of a series of these derivatives demonstrated their potential to inhibit Src kinase activity. The mechanism involves the binding of these β-amino alcohols to the kinase domain. Structure-activity relationship (SAR) studies revealed that substitutions at the 1-position and on the N-phenylamino group significantly influence inhibitory potency. nih.gov For instance, incorporating bulky groups at the 1-position or substituting the nitrogen with groups larger than a methyl moiety was found to decrease the inhibitory activity. nih.gov The most potent compound identified in this series was 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol (13b), which exhibited an IC₅₀ of 66.1 µM against Src kinase. nih.gov

Interactive Data Table: Src Kinase Inhibition by 3-(N-alkyl-N-phenylamino)propan-2-ol Derivatives Below is a table of synthesized compounds and their corresponding inhibitory activity against Src kinase.

CompoundStructureSrc Kinase IC₅₀ (µM)
13b 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol66.1
14c 3-(N-ethyl-N-phenylamino-)-1-(4-methylpiperazin-1-yl)propan-2-ol>100
17 3-(N-ethyl-N-phenylamino)-1-(thymine-1-yl)propan-2-ol>100

EGFR Kinase: While direct inhibition of Epidermal Growth Factor Receptor (EGFR) kinase by the this compound scaffold has not been extensively documented in the reviewed literature, other scaffolds containing the core phenylamino (B1219803) moiety have proven to be effective. For example, 4-phenylamino-3-quinolinecarbonitriles have been optimized as potent Src inhibitors, which are often studied alongside EGFR due to their roles in cancer signaling pathways. nih.gov Furthermore, novel scaffolds such as N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating nanomolar efficacy. mdpi.com These inhibitors typically function by binding to the ATP pocket in the kinase domain, with some achieving covalent binding, which enhances their inhibitory activity. mdpi.com

Malonyl-CoA decarboxylase (MCD) is a key enzyme in fatty acid metabolism. It catalyzes the conversion of malonyl-CoA to acetyl-CoA, thereby regulating the balance between fatty acid synthesis and fatty acid oxidation. Inhibition of MCD leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase I (CPT-I), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. nih.govfigshare.com This shift from fatty acid oxidation to glucose oxidation is a therapeutic strategy for conditions like ischemic heart disease and certain cancers. nih.govgoogle.com

While the this compound scaffold itself is not a widely reported MCD inhibitor, the discovery of small-molecule inhibitors with related structural features highlights the chemical space for this target. For instance, compounds such as methyl 5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)morpholine-4-carboxamido)pentanoate have been identified as potent, orally available MCD inhibitors. nih.gov The mechanism of these inhibitors involves direct binding to the MCD enzyme, preventing the decarboxylation of malonyl-CoA. figshare.com The crystal structure of human MCD reveals a catalytic core homologous to the GCN5-related N-acetyltransferase (GNAT) superfamily, providing a template for structure-based drug design. nih.gov

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. figshare.com Urease inhibitors are sought after for treating infections caused by such pathogens.

The mechanism of urease inhibition often involves interaction with the nickel ions in the enzyme's active site. figshare.com Various chemical scaffolds have been explored for urease inhibition, including flavonoids, chalcones, and thiourea (B124793) derivatives. nih.govnih.govnih.gov For example, hydroxamic acids chelate the nickel ions, while other compounds like phosphoramidates act as transition-state analogs. figshare.com Although a wide array of scaffolds are known to inhibit urease, the reviewed scientific literature does not prominently feature the this compound scaffold in this context.

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels. Declining NAD+ levels are associated with aging and various diseases, making NAMPT activation a potential therapeutic strategy. nih.gov

Small-molecule NAMPT activators have been discovered that enhance the enzyme's activity through an allosteric mechanism. nih.govdigitellinc.com X-ray crystallography studies have revealed that these activators bind to an allosteric channel or tunnel near the enzyme's active site at the dimer interface. nih.govnih.gov This binding is thought to relieve substrate or product inhibition, thereby boosting the catalytic rate of NAMPT. nih.gov While potent activators have been identified, they belong to different chemical classes, and there is no current evidence to suggest that compounds based on the this compound scaffold operate through this mechanism.

The Ether-à-go-go-1 (Eag-1 or KCNH1) voltage-gated potassium channel is a promising target in oncology due to its overexpression in a high percentage of human cancers. nih.gov Inhibition of Eag-1 can suppress tumor cell proliferation.

The mechanisms of Eag-1 inhibition vary depending on the chemical structure of the inhibitor. One established mechanism involves the binding of small molecules, such as the antidepressant imipramine , to the N-terminal Per-Arnt-Sim (PAS) domain of the channel. nih.gov This binding allosterically regulates the channel's gating, leading to current inhibition. Molecular dynamics simulations and mutagenesis studies have identified specific hydrophobic and charged residues within the PAS domain cavity that are crucial for this interaction. nih.gov Another class of inhibitors is based on a diarylamine scaffold. Structural optimization of these compounds has led to potent nanomolar inhibitors of Eag-1. nih.gov While the diarylamine scaffold is structurally different from this compound, it shares the feature of a substituted amino-phenyl group, suggesting a potential area for future exploration.

Receptor Binding and Modulation Studies (e.g., Opioid Receptors, Monoamine Reuptake Inhibitors)

The this compound scaffold is also adept at interacting with various neurotransmitter receptors and transporters, modulating their function.

Opioid Receptors: Opioid receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.gov The major types are the mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.gov Binding of an agonist to these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in calcium influx, and an increase in potassium efflux, resulting in hyperpolarization of the neuron and reduced neuronal excitability. youtube.com This signaling cascade is the basis for the analgesic effects of opioids. While many classes of compounds bind to opioid receptors, there is no specific data in the reviewed literature indicating significant binding or modulation of these receptors by the this compound scaffold itself. nih.govnih.gov

Monoamine Reuptake Inhibitors: Monoamine transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT) are crucial for regulating neurotransmitter levels in the synapse. Inhibitors of these transporters are widely used as antidepressants and for the treatment of other neurological conditions. nih.gov

A novel series of compounds based on the closely related 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold has been identified as potent monoamine reuptake inhibitors. nih.gov Through a combination of virtual screening and chemical design, specific isomers were synthesized and evaluated. The (2R,3S)-isomer of the parent compound was found to be a potent and selective norepinephrine reuptake inhibitor (NE RI). nih.govdrugbank.com This finding underscores the potential of the phenylpropan-2-ol backbone as a privileged scaffold for developing CNS-active agents that target monoamine transporters.

Interactive Data Table: Monoamine Transporter Inhibition by a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative

Compound IsomerTarget TransporterIC₅₀ (nM)Selectivity vs. DATSelectivity vs. SERT
(2R,3S)NET28>35-fold13-fold
(2R,3S)DAT>1000--
(2R,3S)SERT360--

Mechanistic Insights into Cellular Effects

Neuroprotective Mechanisms of Action

While direct studies on this compound are limited, the neuroprotective potential of aromatic alcohols and related compounds is often linked to their ability to counteract oxidative stress and modulate excitotoxicity, key factors in neuronal cell death. nih.govnih.gov

Aromatic alcohols possessing phenolic groups have demonstrated the ability to protect neurons from oxidative stress-induced cell death caused by glutamate (B1630785) and hydrogen peroxide. nih.gov This neuroprotective activity is believed to be mediated by their antioxidant properties, as these compounds can directly inhibit peroxidation reactions. nih.gov The methylation of the phenolic hydroxyl group, however, can lead to a decrease or loss of this protective effect. nih.gov

Glutamate-mediated excitotoxicity is a major contributor to neuronal damage in various neurological conditions. nih.govnih.gov Excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium ions, triggering a cascade of neurotoxic events. nih.govacs.org Some neuroprotective compounds work by inhibiting excitatory neurotransmission. nih.gov Furthermore, compounds that scavenge free radicals and boost endogenous antioxidant defenses can mitigate the downstream effects of excitotoxicity. nih.gov The structural features of this compound, particularly the aromatic ring, may contribute to these antioxidant and neuroprotective mechanisms.

Anticancer Activity at a Mechanistic Level

The anticancer properties of β-amino alcohol scaffolds are a significant area of research, with studies pointing towards the induction of programmed cell death, specifically apoptosis and necroptosis, as primary mechanisms of action. nih.govnih.govresearchgate.net

Derivatives of β-amino alcohols have been shown to be more cytotoxic to cancer cells compared to their β-alkoxy alcohol counterparts. nih.govresearchgate.net A key finding is the ability of these compounds to trigger apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govresearchgate.netnih.gov For instance, certain eugenol-based β-amino alcohol derivatives have been observed to induce morphological changes in cancer cells consistent with apoptosis, such as chromatin condensation. researchgate.net This process often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.netnih.gov

A notable example is the naftopidil (B1677906) analogue, 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol , which shares a structural resemblance to the subject compound. This derivative induces cell death in a wide array of human cancer cell lines. patsnap.com Its mechanism is multifaceted, involving both apoptosis and necroptosis, a form of programmed necrosis. patsnap.com The apoptotic cascade initiated by this compound can be both caspase-dependent, through mitochondrial damage and cytochrome c release, and caspase-independent. patsnap.com Necroptosis, on the other hand, may be triggered by a reduction in intracellular ATP due to mitochondrial damage or through the activation of receptor-interacting protein 1 (RIP1) kinase. patsnap.com

Molecular docking studies have been employed to investigate the interaction of β-amino alcohol derivatives with various biomacromolecules involved in cancer progression, such as kinases and DNA. nih.gov These computational approaches help in understanding the structure-activity relationships and in the design of more potent and selective anticancer agents. researchgate.netnih.gov

Compound ClassCancer Cell Line(s)Key Mechanistic Findings
Eugenol (B1671780) β-amino alcohol derivativesGastric adenocarcinoma (AGS), Lung adenocarcinoma (A549)Induction of apoptosis, activation of multiple caspase isoforms. nih.govresearchgate.net
1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-olVarious human cancer cell linesInduces both apoptosis (caspase-dependent and -independent) and necroptosis. patsnap.com
β-amino alcohol ligand (HEAC) and its Cu(II) and Zn(II) complexesHuman leukemia (K562)Induction of apoptosis; interactions with biomacromolecules like BRAF kinase and Topoisomerase II suggested by docking studies. nih.gov

Radioprotective Mechanisms

The potential of amino-containing compounds to protect against the harmful effects of ionizing radiation is well-documented, with mechanisms primarily revolving around the scavenging of free radicals and the protection of cellular macromolecules like DNA. nih.govnih.gov

Ionizing radiation can cause cellular damage directly by affecting DNA or indirectly by generating reactive oxygen species (ROS) through the radiolysis of water. researchgate.net Radioprotective agents can mitigate this damage through several mechanisms:

Free Radical Scavenging: Compounds with antioxidant properties can neutralize the damaging free radicals produced by radiation, thereby preventing them from reacting with critical cellular components. nih.gov

Hydrogen Atom Donation: Some radioprotectors can repair radiation-induced damage to molecules like DNA by donating a hydrogen atom to a radical, restoring the molecule to its original state. nih.gov

DNA Protection: Aminothiols, a class of radioprotective compounds, can bind to DNA, forming a protective shield against radiation damage. nih.gov They can also induce chromatin compaction, making the DNA less accessible to damaging agents. researchgate.net

Enhancement of DNA Repair: Some agents can stimulate the cell's natural DNA repair mechanisms, aiding in the recovery from radiation-induced damage. researchgate.net

Antimicrobial Mechanisms (e.g., Antifungal, Antitubercular Activity)

The this compound scaffold is found in compounds exhibiting a range of antimicrobial activities, including antifungal and antitubercular effects. The mechanisms behind these activities are varied and target different aspects of microbial physiology.

Inhibition of Fungal Cytochrome P450 Enzymes (e.g., CYP51)

A primary target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. patsnap.comnih.gov Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. patsnap.com

Azole antifungal agents, for example, work by binding to the heme iron in the active site of CYP51, preventing the binding of its natural substrate, lanosterol. nih.gov Molecular docking and dynamics simulations have been instrumental in elucidating the binding mechanisms of inhibitors to CYP51. nih.govwikipedia.org These studies have shown that hydrophobic interactions and hydrogen bonding with specific amino acid residues in the active site are critical for potent inhibition. nih.govwikipedia.org For instance, in some inhibitor-CYP51 complexes, a strong hydrophobic interaction with the heme moiety is observed. nih.gov

While direct evidence for this compound inhibiting CYP51 is limited, the structural features of β-amino alcohols make them candidates for interacting with this enzyme. The hydroxyl and amino groups can form hydrogen bonds, and the aromatic and aliphatic parts of the molecule can engage in hydrophobic interactions within the active site of CYP51. Some amino-piperidine derivatives have been shown to inhibit other enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase, further highlighting the potential of such scaffolds to disrupt fungal membrane synthesis. mdpi.com

Compound ClassTarget Enzyme(s)Key Mechanistic Insights
Azole AntifungalsLanosterol 14α-demethylase (CYP51)Bind to the heme iron in the active site, preventing substrate binding and disrupting ergosterol synthesis. nih.govresearchgate.net
1,3,4-Oxadiazole derivativesLanosterol 14α-demethylase (CYP51)Show strong interaction with the fungal CYP51 pocket site through H-bonds and pi-pi stacking. nih.gov
4-AminopiperidinesSterol C14-reductase, Sterol C8-isomeraseInhibit later stages of ergosterol biosynthesis, leading to the accumulation of abnormal sterols. mdpi.com
6β-aminocholestanolδ-5-DesaturaseInhibits one of the final steps in ergosterol biosynthesis. nih.gov

Mechanisms Against Drug-Resistant Microorganisms

The emergence of drug-resistant microorganisms is a major global health concern. β-amino alcohol derivatives are being investigated for their activity against such strains, with mechanisms that can circumvent common resistance strategies.

One of the primary mechanisms of drug resistance in fungi is the overexpression of efflux pumps, which are membrane transporters that actively pump antifungal drugs out of the cell, reducing their intracellular concentration to sub-therapeutic levels. nih.govgrantome.com These pumps, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, can confer resistance to a broad range of antifungal agents. grantome.com Some phytochemicals have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antifungal drugs. nih.gov The development of β-amino alcohol derivatives that can either evade these pumps or inhibit their function is a promising strategy to combat drug-resistant fungi.

In the context of antibacterial activity, particularly against Mycobacterium tuberculosis, β-amino alcohols have shown promise. A series of β-amino alcohols were identified as inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes. researchgate.net NATs are involved in the metabolism of various compounds, and their inhibition can disrupt essential cellular processes in mycobacteria.

Furthermore, some β-amino alcohol derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms of action against MRSA can be complex, but some compounds are thought to disrupt the bacterial cell membrane or interfere with cell wall synthesis. nih.govnih.gov For instance, some antimicrobial agents cause resistance by altering the target site, such as the penicillin-binding proteins (PBPs) in the case of β-lactam antibiotics. nih.gov Novel compounds that can overcome these resistance mechanisms are of great interest.

1 Methoxy 3 Phenylamino Propan 2 Ol As a Versatile Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

1-Methoxy-3-phenylamino-propan-2-ol is a valuable precursor in the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its molecular structure, which features a secondary amine, a hydroxyl group, and a methoxy (B1213986) group, provides multiple reactive sites for cyclization reactions. The ability of this compound to participate in intramolecular or intermolecular reactions that lead to the formation of ring structures makes it a key starting material for chemists.

The synthesis of nitrogen-containing heterocycles often utilizes the nucleophilicity of the amino group and the reactivity of the hydroxyl group. These functionalities can react with suitable electrophiles to construct the heterocyclic core. For instance, the amino alcohol moiety can be exploited in reactions such as condensations, cyclodehydrations, and multicomponent reactions to yield a diverse array of ring systems.

Research has demonstrated that this compound serves as a key intermediate in the development of new classes of bioactive molecules, many of which are based on a heterocyclic framework. The specific combination of the phenylamino (B1219803) and the methoxypropanol (B72326) backbone allows for the regioselective formation of heterocyclic rings, which is a crucial aspect of modern synthetic organic chemistry.

Table 1: Examples of Heterocyclic Systems Derived from this compound and Related Amino Alcohols

Heterocyclic SystemGeneral Synthetic StrategyPotential Application
OxazinesIntramolecular cyclization via activation of the hydroxyl group and subsequent attack by the amine.Pharmaceutical intermediates
PiperazinesIntermolecular condensation with a suitable dielectrophile.Bioactive molecules
MorpholinesCyclization reactions involving the amino and hydroxyl groups.Scaffolds in drug discovery
AzetidinesIntramolecular cyclization under specific reaction conditions.Building blocks for complex molecules

Scaffold for the Design of Novel Bioactive Molecules

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. This compound serves as an excellent scaffold for designing novel bioactive molecules due to its inherent structural features. The presence of distinct reactive handles—the secondary amine, the hydroxyl group, and the aromatic ring—allows for systematic chemical modifications.

The design of new drugs often involves creating molecules that can interact specifically with biological targets. The β-amino alcohol framework is a common motif in many biologically active compounds and synthetic pharmaceuticals. By using this compound as a scaffold, chemists can systematically alter the substituents on the nitrogen atom, the aromatic ring, and the hydroxyl group to explore structure-activity relationships (SAR). This process is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

The versatility of this scaffold is evident in its application in the development of new pharmaceutical candidates. Its ability to be readily modified allows for the fine-tuning of molecular properties to achieve desired biological effects.

Table 2: Role of this compound as a Molecular Scaffold

Structural FeaturePotential ModificationPurpose in Bioactive Molecule Design
Secondary AmineAcylation, Alkylation, SulfonylationIntroduction of diverse substituents to probe interactions with biological targets.
Hydroxyl GroupEtherification, Esterification, OxidationModification of polarity, hydrogen bonding capacity, and metabolic stability.
Phenyl RingSubstitution (e.g., halogenation, nitration)Altering electronic properties and steric bulk to enhance binding affinity.
Methoxy GroupDemethylation followed by derivatizationIntroduction of alternative alkyl or aryl groups to modify lipophilicity.

Building Block in Complex Chemical Synthesis

This compound is considered an essential building block in the synthesis of more complex organic molecules. A building block in organic synthesis is a relatively simple molecule that can be incorporated into a larger, more intricate structure through a series of chemical reactions. The utility of this compound as a building block stems from its bifunctional nature as an amino alcohol, which allows for a variety of chemical transformations.

The compound can undergo several types of reactions, including oxidation of the secondary alcohol to a ketone, or reactions at the amino group. These transformations allow for the elaboration of the molecular framework, leading to the construction of complex natural product analogs and other target molecules.

The synthesis of this compound itself often involves the ring-opening of an epoxide precursor with aniline (B41778), a common and efficient method for preparing β-amino alcohols. This synthetic accessibility, combined with its reactive functional groups, makes it a readily available and versatile starting material for multi-step synthetic sequences.

Table 3: Synthetic Transformations of this compound as a Building Block

Reaction TypeReagentsProduct Type
OxidationPotassium permanganate, Chromium trioxideα-Amino ketone
N-AlkylationAlkyl halides, Reductive aminationTertiary amine
O-AlkylationAlkyl halides in the presence of a baseEther
N-AcylationAcyl chlorides, AnhydridesAmide
O-EsterificationAcyl chlorides, Carboxylic acidsEster

Advanced Analytical Method Development for Research on 1 Methoxy 3 Phenylamino Propan 2 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the pharmaceutical industry for the separation and purification of compounds. researchgate.net For 1-Methoxy-3-phenylamino-propan-2-ol, various chromatographic techniques can be employed to ensure its purity and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of this compound, which is an intermediate in the synthesis of metoprolol (B1676517), HPLC methods developed for metoprolol can be adapted. researchgate.netscispace.com

A common approach involves using a reversed-phase C18 column. scispace.comnih.gov The mobile phase can be a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comnih.gov The selection of the mobile phase composition and pH is critical for achieving optimal separation from starting materials, by-products, and other impurities. Gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective in separating a complex mixture of reaction components. nih.gov

Detection is typically carried out using a UV detector, as the phenylamino (B1219803) group in the molecule allows for strong UV absorbance. scispace.com A detection wavelength in the range of 220-230 nm is often suitable for such compounds. scispace.comgoogle.com The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 1: Illustrative HPLC Parameters for Analysis of this compound (based on metoprolol analysis)

ParameterCondition
Column Reversed-phase C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase Acetonitrile and 0.05 M phosphate buffer (pH 4.5)
Flow Rate 1.0 mL/min
Detection UV at 223 nm
Injection Volume 20 µL

This table is for illustrative purposes and specific conditions would require optimization.

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. Methods for related compounds, such as 3-methoxy-1,2-propanediol, have been developed using GC with mass spectrometric (MS) detection. nih.gov

For the analysis of this compound, a capillary column with a polar stationary phase would be suitable. The use of a flame ionization detector (FID) is a common choice for organic compounds, offering good sensitivity. Temperature programming, where the column temperature is gradually increased, would be necessary to ensure the elution of the compound in a reasonable time with good peak shape.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used in synthetic chemistry to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. rjptonline.org In the synthesis of metoprolol and its intermediates, TLC is a crucial tool. rjptonline.orggoogle.com

For this compound, a silica (B1680970) gel plate (silica gel 60 F254) can be used as the stationary phase. ajrconline.orgijrpns.com A mixture of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol) is often used as the mobile phase. ijrpns.comresearchgate.net The addition of a small amount of a base, such as ammonia (B1221849) or triethylamine, can improve the peak shape of basic compounds like amines. ijrpns.comresearchgate.net

The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the UV-active phenylamino group. rjptonline.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, the progress of the reaction can be effectively monitored.

Table 2: Example TLC System for this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Chloroform: Methanol: Ammonia (9:1:0.1, v/v/v)
Visualization UV lamp at 254 nm

This table provides an example system; the optimal mobile phase may vary.

Spectrometric Quantification Methods in Research Settings

Spectrometric methods, particularly UV-Visible spectrophotometry, offer a straightforward and accessible means for the quantification of compounds in research settings. The presence of the chromophoric phenylamino group in this compound makes it amenable to UV-Vis analysis.

A simple and rapid spectrophotometric method can be developed by measuring the absorbance of a solution of the compound in a suitable solvent (e.g., methanol or ethanol) at its wavelength of maximum absorbance (λmax). ijmr.com.ua A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While not as specific as chromatographic methods, spectrophotometry is a valuable tool for quick quantitative estimates, especially in a research environment where high-throughput screening or preliminary concentration determination is required.

Development of In-House Analytical Protocols for Research Purposes

The development of in-house analytical protocols is a critical activity in any research and development setting, ensuring that the methods are "fit-for-purpose". researchgate.net For a research compound like this compound, this involves establishing and documenting procedures for its routine analysis.

The development process for an in-house protocol, for instance for an HPLC method, would typically involve the following steps:

Method Scoping and Objective Definition : Clearly define the purpose of the method, such as purity determination, reaction monitoring, or quantification.

Method Development and Optimization : This involves selecting the appropriate column, mobile phase, and detection parameters. A systematic approach, such as one-factor-at-a-time or using design of experiments (DoE), can be employed to optimize the chromatographic conditions to achieve the desired separation and sensitivity.

Method Validation (Fit-for-Purpose) : For research purposes, a full ICH-compliant validation may not be necessary. However, key performance characteristics should be evaluated to ensure the method is reliable. These include:

Specificity : The ability of the method to distinguish the analyte from other components in the sample.

Linearity : The linear relationship between the analyte concentration and the analytical signal.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Accuracy : The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

By establishing well-documented and validated in-house analytical protocols, researchers can have confidence in the quality and integrity of the data generated for this compound, which is crucial for making informed decisions in the drug development process.

Future Perspectives and Emerging Research Directions for 1 Methoxy 3 Phenylamino Propan 2 Ol

Exploration of Novel Synthetic Pathways for 1-Methoxy-3-phenylamino-propan-2-ol and Analogs

The synthesis of this compound and its derivatives has traditionally relied on methods like the ring-opening of epoxide precursors with aniline (B41778). However, the future of its synthesis lies in the development of more efficient, stereoselective, and environmentally benign methodologies.

One promising avenue is the application of radical C-H amination . This modern approach allows for the direct conversion of C-H bonds in abundant alcohol starting materials into amino groups, bypassing the need for pre-functionalized substrates. nih.gov A recently developed multi-catalytic system, employing a photocatalyst and a chiral copper catalyst, has shown success in the enantioselective and regioselective synthesis of β-amino alcohols. nih.gov This strategy, if adapted for the synthesis of this compound, could significantly streamline its production.

Another innovative approach involves chemoselective electrocatalytic radical cross-couplings . This method utilizes a serine-derived chemical cassette in a series of electrocatalytic transformations to construct amino alcohols in a modular and enantioselective manner. chemrxiv.org This technique offers a powerful tool for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies. chemrxiv.org

Furthermore, the development of diversity-oriented synthesis (DOS) strategies will be crucial for exploring the chemical space around the this compound scaffold. diva-portal.org By employing iterative ring-forming reactions, such as ring-closing metathesis and intramolecular Diels-Alder reactions, complex and diverse molecular architectures can be constructed from simple amino alcohol precursors. diva-portal.org

The table below summarizes some of the emerging synthetic methodologies and their potential advantages for the synthesis of this compound and its analogs.

Synthetic MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Radical C-H Amination Direct functionalization of C-H bonds; Enantioselective and regioselective. nih.govStreamlined synthesis from readily available alcohols; Avoids pre-functionalization steps. nih.gov
Electrocatalytic Radical Cross-Coupling Modular and enantioselective; Uses a serine-derived cassette. chemrxiv.orgRapid generation of diverse analog libraries for SAR studies. chemrxiv.org
Diversity-Oriented Synthesis (DOS) Iterative ring-forming reactions; Creates structural complexity and diversity. diva-portal.orgExploration of novel and complex molecular architectures based on the amino alcohol scaffold. diva-portal.org

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry is set to play an increasingly vital role in understanding the properties and biological activities of this compound and its analogs. Advanced computational methods can provide deep insights into reaction mechanisms, predict biological targets, and guide the design of new, more potent compounds.

Density Functional Theory (DFT) calculations are being employed to investigate the degradation pathways of related compounds like 3-methoxy-1-propanol, providing insights into their atmospheric reactivity. nih.gov Similar studies on this compound could elucidate its metabolic fate and potential environmental impact.

Molecular docking and dynamics simulations are powerful tools for predicting the binding modes of small molecules to biological targets. For instance, computational studies have been used to understand the interaction of amino alcohol derivatives with enzymes like CYP51, a key target for antifungal agents. nih.gov Applying these methods to this compound could help identify its potential protein targets and elucidate the structural basis of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of analogs with their biological activity. This approach can guide the synthesis of new derivatives with improved properties. The development of robust QSAR models for amino alcohol scaffolds will be instrumental in the rational design of next-generation compounds.

Mechanistic Elucidation of Broader Biological Activities for Amino Alcohol Scaffolds

The β-amino alcohol scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. researchgate.net While the specific biological activities of this compound are still under investigation, research on related amino alcohol derivatives provides clues to its potential therapeutic applications.

Derivatives of the amino alcohol scaffold have demonstrated a wide range of biological activities, including:

Antifungal Activity: Certain l-amino alcohol derivatives have shown broad-spectrum antifungal activity, including against fluconazole-resistant strains, by inhibiting the enzyme CYP51. nih.gov

Anticancer Activity: Analogs of the amino alcohol-containing drug naftopidil (B1677906), such as 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015), have exhibited potent anticancer effects against a variety of human cancer cell lines by inducing apoptosis and necrosis. mdpi.comnih.gov Derivatives of this compound itself have shown cytotoxicity against cancer cells through caspase activation.

Insecticidal Activity: β-amino alcohols derived from eugenol (B1671780) have been identified as potential insecticides, with some showing higher toxicity to insect cells than commercial pesticides. nih.gov Mechanistic studies suggest that these compounds can activate caspase-like proteases in insect cells. nih.gov

Future research will likely focus on elucidating the precise molecular mechanisms underlying these activities for the broader amino alcohol class, which will in turn inform the investigation of this compound's specific biological profile.

Design and Synthesis of Next-Generation Analogues with Tailored Properties

The structural versatility of this compound makes it an excellent starting point for the design and synthesis of next-generation analogues with tailored properties. By systematically modifying its core structure, researchers can optimize its biological activity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research on antifungal amino alcohol derivatives revealed that the S-configuration is essential for activity and that specific substitutions, such as a 3-fluoro group, can significantly enhance potency. nih.gov

The synthesis of orthogonally protected amino alcohol analogs, such as Phaol (2-{[(2S)-2-amino-3-phenylpropyl]amino}ethanol), allows for their incorporation into larger molecules like peptides, opening up new avenues for creating complex and biologically active constructs. researchgate.net

The development of new synthetic methodologies, as discussed in section 9.1, will be instrumental in facilitating the rapid and efficient synthesis of diverse libraries of analogues for screening and optimization.

Role in Chemical Biology and Drug Discovery Research (focus on academic discovery)

In the realm of academic chemical biology and drug discovery, this compound and its parent amino alcohol scaffold serve as valuable tools for exploring fundamental biological processes and identifying novel therapeutic targets. nih.gov

The amino alcohol motif is a key pharmacophore in many bioactive compounds, and understanding its interactions with biological macromolecules is a central theme in chemical biology research. researchgate.net The synthesis of fluorescently labeled or biotinylated derivatives of this compound could enable researchers to visualize its cellular localization and identify its binding partners.

Furthermore, the development of libraries of amino alcohol derivatives through techniques like diversity-oriented synthesis provides chemical probes to interrogate complex biological pathways. diva-portal.org These libraries can be screened against various cellular and biochemical assays to uncover new biological functions and potential drug leads.

The academic pursuit of understanding the fundamental chemistry and biology of compounds like this compound often lays the groundwork for future translational research and the development of new medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methoxy-3-phenylamino-propan-2-ol, and how can yield be optimized?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions involving methoxypropanol and phenylamine derivatives. Key intermediates, such as those listed in pharmaceutical impurity standards (e.g., (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol), suggest stepwise etherification and amination protocols . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical for high yield. For example, controlling stoichiometry of methoxy and amino groups reduces side products like unreacted propanol derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Data Sheets (SDS) for structurally similar compounds highlight hazards such as skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) . Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid ignition sources due to flammability risks. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for inhalation exposure .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methoxy, phenylamino, and propanol moieties. Canonical SMILES strings (e.g., COCC(CNc1ccccc1)O) and InChIKey data (e.g., PEZPCPXZWYDHJD-UHFFFAOYSA-N) provide reference standards for spectral comparison . High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight (C₁₀H₁₅NO₂, ~193.23 g/mol) .

Advanced Research Questions

Q. How can contradictory NMR data arising from stereoisomerism in this compound be resolved?

  • Stereochemical ambiguity (e.g., R/S configurations) may lead to overlapping peaks in NMR. Chiral chromatography (e.g., HPLC with chiral columns) or enantioselective synthesis using optically pure starting materials can isolate isomers. Impurity profiles in pharmacopeial standards (e.g., (2RS)-3-[(1-Methylethyl)amino]-propane-1,2-diol) provide benchmarks for identifying stereochemical by-products .

Q. What strategies minimize side reactions during the synthesis of derivatives like 1-Methoxy-3-(substituted-phenylamino)-propan-2-ol?

  • Common side reactions include over-alkylation of the amino group or ether cleavage. Protecting groups (e.g., tert-butoxycarbonyl for amines) and low-temperature reactions (<0°C) suppress undesired pathways. Monitoring via Thin-Layer Chromatography (TLC) or in situ FTIR helps detect intermediates early .

Q. How can researchers assess and mitigate batch-to-batch variability in enantiomeric purity?

  • Chiral purity is evaluated using Circular Dichroism (CD) or Polarimetry. For example, (2R)-1,1-dimethoxypropan-2-ol standards highlight the importance of chiral resolution techniques . Recrystallization in polar solvents (e.g., ethanol/water mixtures) or kinetic resolution via enzymatic catalysis improves enantiomeric excess (ee) .

Methodological Guidance

Q. What chromatographic methods are recommended for quantifying impurities in this compound?

  • Reverse-Phase HPLC with UV detection (λ = 254 nm) effectively separates impurities. Columns like C18 or phenyl-hexyl phases resolve polar by-products (e.g., unreacted phenylamine or methoxypropanol). Pharmacopeial guidelines for related compounds (e.g., bisoprolol impurities) recommend gradient elution with acetonitrile/water buffers .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products. LC-MS analysis detects hydrolyzed products (e.g., cleavage of methoxy or amino groups). Buffered solutions (pH 1–13) reveal pH-labile bonds, with degradation kinetics modeled using Arrhenius equations .

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